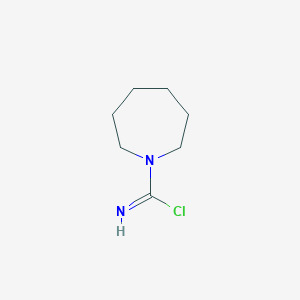
Azepane-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-1-carboximidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane-1-carboximidoyl chloride can be synthesized through the reaction of azepane-1-carboxamide with phosphorus trichloride (PCl₃) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at a temperature of 75-80°C for about one hour. The yields of imidoyl chlorides from this method range from 63% to 99% .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through vacuum distillation to remove excess phosphorus trichloride and other by-products .
Chemical Reactions Analysis
Types of Reactions
Azepane-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted azepane derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form azepane-1-carboxamide and hydrochloric acid.
Reduction: It can be reduced to form azepane-1-carboximidine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted azepane derivatives.
Hydrolysis Products: Azepane-1-carboxamide and hydrochloric acid.
Reduction Products: Azepane-1-carboximidine.
Scientific Research Applications
Azepane-1-carboximidoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential antidiabetic and anticancer agents.
Material Science: It is utilized in the development of novel materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and DNA-binding agents.
Mechanism of Action
The mechanism of action of azepane-1-carboximidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atom, bonded to the chlorine atom, is highly susceptible to nucleophilic attack. This reactivity allows it to form various substituted derivatives, which can interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved depend on the nature of the substituted derivatives formed .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzimidoyl Chloride: Another imidoyl chloride with similar reactivity but different substituents.
Azepane Derivatives: Compounds such as N-aryl azepanes and N-alkyl azepanes share structural similarities with azepane-1-carboximidoyl chloride.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its reactivity and versatility in forming various derivatives make it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
azepane-1-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2/c8-7(9)10-5-3-1-2-4-6-10/h9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZUBWFRPHNYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711650 |
Source


|
| Record name | Azepane-1-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62295-87-8 |
Source


|
| Record name | Azepane-1-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














